Fedovapagon

Description

Properties

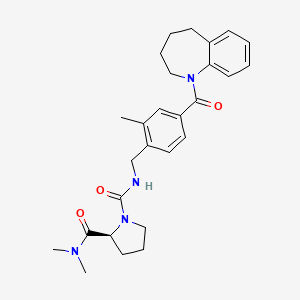

IUPAC Name |

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLFWZIFNQQGH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188331 | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347887-36-9 | |

| Record name | Fedovapagon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedovapagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDOVAPAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fedovapagon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon (VA106483) is a selective, orally bioavailable, small-molecule agonist of the vasopressin V2 receptor (V2R). Its primary pharmacological effect is antidiuresis, mediated through the activation of V2 receptors in the principal cells of the kidney's collecting ducts. This mechanism leads to increased water reabsorption from the urine, thereby reducing urine output. This compound was developed for the treatment of nocturia, a condition characterized by the need to awaken one or more times during the night to urinate. This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway.

Core Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound exerts its therapeutic effect by selectively binding to and activating the vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The V2 receptor is predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts and connecting tubules.[3][4]

Signaling Pathway

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling cascade:

-

G-Protein Coupling: Upon agonist binding, the V2 receptor undergoes a conformational change, facilitating its coupling to the heterotrimeric Gs protein.[4] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active.

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation event is a critical signal for the translocation of AQP2-containing intracellular vesicles to the apical membrane of the principal cells.

-

Increased Water Permeability: The fusion of these vesicles with the apical membrane inserts AQP2 water channels into the membrane, dramatically increasing its permeability to water.

-

Antidiuresis: The increased water permeability allows for the reabsorption of water from the tubular fluid back into the bloodstream, down the osmotic gradient. This results in the production of a smaller volume of more concentrated urine, the hallmark of the antidiuretic effect.

A secondary, localized mechanism has also been proposed, where this compound may induce bladder smooth muscle relaxation and urine reabsorption directly in the bladder, further contributing to its effects on urinary volume.

Signaling Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Vantia Therapeutics Announces Positive Results From Its Phase III EQUINOC Study, A Pivotal Trial With this compound For The Treatment Of Nocturia In Men With Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 3. Vantia Therapeutics Announces Positive Results From its Phase III EQUINOC Study, a Pivotal Trial with this compound for the Treatment of Nocturia in Men with Benign Prostatic Hyperplasia [prnewswire.com]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Pharmacology of Fedovapagon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon (VA106483) is a selective, orally active, non-peptidic agonist of the vasopressin V2 receptor (V2R). Developed for the treatment of nocturia, its pharmacological action centers on mimicking the antidiuretic effect of endogenous vasopressin. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the core signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effects through selective agonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] The binding of this compound to the V2R initiates a signaling cascade that ultimately reduces water excretion, leading to a more concentrated urine.[2]

Signaling Pathway

The activation of the V2R by this compound triggers the canonical Gs-alpha subunit (Gαs) signaling pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels.[3] This phosphorylation event promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water reabsorption from the tubular fluid back into the bloodstream.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent antidiuresis. This has been demonstrated in both preclinical and clinical settings.

In Vitro Potency

The potency of this compound at the human V2 receptor has been determined using a cell-based functional assay.

| Parameter | Value | Cell Line | Assay Type |

| EC50 | 24 nM | HEK293 | CRE-luciferase reporter gene assay |

| Table 1: In Vitro Potency of this compound |

In Vivo Efficacy

Preclinical studies in rats have confirmed the antidiuretic effect of orally administered this compound. In a rat model of diuresis, a 1 mg/kg oral dose of this compound resulted in an 81% inhibition of urine output. The antidiuretic effect was observed for approximately 2 hours, with urine output returning to normal levels by 5 hours post-dose.

Clinical trials in men with nocturia associated with benign prostatic hyperplasia (BPH) have demonstrated the efficacy of this compound in reducing nocturnal voids and improving quality of life. The EQUINOC study, a Phase III trial, met its primary endpoints, showing a statistically significant reduction in the number of times patients woke up to urinate at night.

Pharmacokinetics

This compound is an orally active small molecule. While comprehensive pharmacokinetic data from a single public source is limited, key characteristics have been reported from various studies.

Preclinical Pharmacokinetics in Rats

| Parameter | Value | Route | Dose | Species |

| Dose | 1 mg/kg | Oral | Single | Rat |

| Effect | 81% inhibition of urine output | - | - | - |

| Duration of Action | ~2 hours | - | - | - |

| Return to Baseline | ~5 hours | - | - | - |

| Table 2: Preclinical Pharmacodynamic and Kinetic Profile of this compound in Rats |

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the pharmacology of this compound.

V2 Receptor Functional Assay (CRE-Luciferase Reporter Gene Assay)

This assay is designed to measure the activation of the V2 receptor by quantifying the downstream production of cAMP, which in turn activates the transcription of a reporter gene (luciferase) via the cAMP response element (CRE).

Objective: To determine the potency (EC50) of this compound in activating the human V2 receptor.

General Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently co-transfected with two plasmids: one encoding the human V2 receptor and another containing a luciferase reporter gene under the control of a CRE promoter.

-

Compound Treatment: Following transfection, the cells are incubated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis and Luciferase Assay: After a specified incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control and plotted against the concentration of this compound. The EC50 value is then calculated using a non-linear regression analysis.

References

Synthesis Pathway of Fedovapagon: A Review of Publicly Available Information

Fedovapagon, with the chemical formula C₂₇H₃₄N₄O₃, is a non-peptide drug developed for the treatment of nocturia. While information regarding its clinical efficacy and mechanism of action is accessible, the proprietary nature of pharmaceutical development often limits the disclosure of manufacturing processes.

Our comprehensive search of scientific databases and patent literature did not yield any publications detailing the synthetic route to this compound. Information on reaction conditions, yields, purification methods, and quantitative data for the various synthetic steps is currently unavailable.

For researchers interested in the synthesis of similar compounds, a general understanding can be gleaned from literature on the synthesis of other benzazepine derivatives and vasopressin receptor agonists. These syntheses often involve multi-step processes that may include:

-

Scaffold Construction: Building the core benzazepine structure.

-

Functional Group Interconversion: Modifying functional groups to introduce necessary moieties.

-

Coupling Reactions: Linking different fragments of the molecule together.

However, without specific information from the developers of this compound, any proposed synthesis pathway would be purely speculative.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including structured tables of quantitative data, detailed experimental protocols, or a DOT language diagram of the synthesis pathway. Further information may become available in the future through patent disclosures or publications from the pharmaceutical companies involved in its development.

Fedovapagon's Impact on Renal Water Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fedovapagon, a selective vasopressin V2 receptor (V2R) agonist, and its pronounced effect on renal water reabsorption. The document details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies employed in these investigations.

Core Mechanism of Action: V2 Receptor Agonism

This compound exerts its antidiuretic effect by selectively binding to and activating the vasopressin V2 receptor, primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] This action mimics the physiological role of endogenous arginine vasopressin (AVP) in regulating urine concentration.[2]

Signaling Pathway

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling cascade. This Gs protein-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation is a critical step that triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the principal cells. The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

Quantitative Data Summary

The antidiuretic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Preclinical Data

| Species | Dose (Oral) | Effect on Urine Output | Duration of Action | Study Type |

| Rat | 1 mg/kg | 81% inhibition | ~2 hours, returning to normal by 5 hours | Antidiuresis model |

Clinical Data

Table 1: Phase I Dose-Escalation Study in Healthy Elderly Males (NCT00922740)

| Dose | Change in Urine Osmolality | Change in Diuresis | Duration of Maximal Effect |

| 1 mg | Significant increase | Significant reduction | ~3 hours |

| 2 mg | Significant increase | Significant reduction | ~5 hours |

| 4 mg | Significant increase | Significant reduction | Largely diminished by 8 hours |

Table 2: Phase I Study in Elderly Males with BPH and Nocturia (NCT01330927)

| Dose | Placebo-Adjusted Decrease in Nocturnal Urine Volume (mL) | Effect on Nocturnal Voiding Frequency | Effect on Time to First Nocturnal Void |

| 0.5 mg | 18.08 | - | Significant increase |

| 1 mg | 150.27 (p < 0.001) | Significant decrease | Significant increase |

| 2 mg | 181.69 (p < 0.001) | Significant decrease | Significant increase |

| 4 mg | 303.75 (p < 0.001) | Significant decrease | Significant increase |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for preclinical and clinical evaluation of this compound.

Preclinical Evaluation of Antidiuretic Activity in Rats

This protocol describes a common method for assessing the antidiuretic properties of a test compound in a rat model.

Objective: To determine the effect of orally administered this compound on urine volume and osmolality in water-loaded rats.

Materials:

-

Male Wistar rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for urine collection

-

Oral gavage needles

-

Osmometer

Procedure:

-

Acclimatization: House rats in individual cages for at least 3 days prior to the experiment to allow for acclimatization to the housing conditions.

-

Fasting: Fast animals for 18 hours before the experiment, with free access to water.

-

Hydration: Administer a water load of 25 mL/kg body weight via oral gavage to ensure a state of hydration and promote diuresis.

-

Dosing: Immediately after the water load, divide the rats into groups and administer either the vehicle or this compound at various doses (e.g., 0.1, 1, 10 mg/kg) via oral gavage.

-

Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., every hour for 5-8 hours).

-

Measurements: For each collection period, measure the total urine volume. Determine the urine osmolality using an osmometer.

-

Data Analysis: Compare the urine output and osmolality of the this compound-treated groups to the vehicle-treated control group.

Clinical Trial Protocol: Dose-Escalation Study (Based on NCT00922740)

This protocol outlines a dose-escalation study to evaluate the pharmacodynamics and safety of this compound in a clinical setting.

Objective: To assess the dose-dependent antidiuretic effect, duration of action, and safety of single oral doses of this compound in elderly male volunteers.

Study Design: Open-label, dose-escalation, single-center study.

Participant Population: Healthy male volunteers, aged 65 years and over.

Procedure:

-

Screening: Potential participants undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

-

Admission: Participants are admitted to the clinical research unit.

-

Water Loading: Two hours prior to dosing, subjects undergo a pre-treatment water load of 20 mL/kg body weight. A water-loaded state is maintained for a total of 10 hours by replacing urine output with an equivalent volume of water.

-

Dosing: Participants receive single oral doses of placebo, followed by escalating doses of this compound (e.g., 1 mg, 2 mg, 4 mg) in subsequent periods. A washout period of 48 hours separates each dose administration.

-

Sample Collection and Measurements:

-

Urine is collected at designated time intervals.

-

Urine volume and osmolality are determined for each collection period.

-

Blood samples are collected for pharmacokinetic analysis.

-

Safety parameters, including vital signs and adverse events, are monitored throughout the study.

-

-

Data Analysis: The antidiuretic effect is assessed by analyzing the changes in urine volume and osmolality over time for each dose compared to placebo. The area under the effect curve (AUEC) for diuresis and osmolality is calculated and correlated with drug exposure.

Conclusion

This compound is a potent, selective V2 receptor agonist that effectively enhances renal water reabsorption. Its mechanism of action, centered on the cAMP-PKA-AQP2 signaling pathway, is well-characterized. Preclinical and clinical studies have consistently demonstrated a dose-dependent antidiuretic effect, supporting its development for conditions characterized by nocturnal polyuria, such as nocturia. The predictable pharmacodynamic profile and manageable duration of action are key attributes of this non-peptide V2 agonist. Further research and clinical trials will continue to delineate the full therapeutic potential and long-term safety of this compound.

References

Preclinical Profile of Fedovapagon: An In-Depth Technical Guide

Disclaimer: This document summarizes the publicly available preclinical data for Fedovapagon (VA106483). Comprehensive preclinical data, including detailed pharmacokinetics, full dose-response relationships, and safety toxicology, are not available in the public domain and are likely held by the developing pharmaceutical companies. This guide, therefore, presents the available information and provides representative experimental designs based on standard pharmacological practices.

Introduction

This compound (also known as VA106483) is a selective and orally active non-peptidic agonist of the vasopressin V2 receptor (V2R).[1] Developed initially by Vantia Ltd. and later by Ferring B.V., this compound was investigated primarily for the treatment of nocturia, a condition characterized by the need to wake at night to urinate.[2][3] The therapeutic rationale is based on the V2 receptor's role in regulating water reabsorption in the kidneys. Activation of V2 receptors leads to an antidiuretic effect, reducing urine production.

Mechanism of Action

This compound selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The in vitro efficacy of this compound is demonstrated by its half-maximal effective concentration (EC50) of 24 nM.[1] Upon activation, the V2 receptor couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells in the kidneys. This increases water permeability and reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume of urine.

Signaling Pathway

Preclinical Pharmacodynamics

Publicly available data on the pharmacodynamics of this compound is limited but demonstrates its antidiuretic effect in animal models. Studies have been conducted in rats and mice, with mentions of studies in dogs.[2]

In Vivo Efficacy in Rodent Models

| Animal Model | Administration Route | Dose | Effect | Source |

| Rat | Oral | 1 mg/kg | 81% inhibition of urine output. Near-full inhibition for 2 hours, returning to normal levels 5 hours post-dose. | |

| Mouse | Intravesical | Not specified | Decreased baseline pressure and contractile activity in the bladder; reduced kidney output by ~55% through decreased urine production and increased reabsorption. |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following represents a standard methodology for a water-loaded rat diuresis study, a common model for evaluating V2 receptor agonists.

Representative Protocol: Water-Loaded Rat Diuresis Model

-

Animal Model: Male Sprague-Dawley rats, weighing 200-250g.

-

Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.

-

Fasting: Animals are fasted overnight before the experiment, with water provided ad libitum.

-

Hydration: On the day of the experiment, animals are orally hydrated with warm saline (0.9% NaCl) or water at a volume of 25-40 mL/kg.

-

Drug Administration: this compound, formulated in an appropriate vehicle (e.g., DMSO, PEG300, Tween-80, and saline), is administered orally at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg). A vehicle control group receives the formulation without the active compound.

-

Urine Collection: Animals are placed in individual metabolism cages. Urine is collected at specified intervals (e.g., every hour for 6-8 hours).

-

Measurements: The volume of urine for each collection period is recorded. Urine osmolality and electrolyte concentrations (sodium, potassium) may also be measured.

-

Data Analysis: The cumulative urine output over time is calculated for each treatment group and compared to the vehicle control group. The percentage inhibition of diuresis is determined.

Experimental Workflow

Pharmacokinetics and Safety

No quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or oral bioavailability) for this compound in any preclinical species are available in the public literature. Similarly, there is no publicly available information on the safety pharmacology or toxicology profile of this compound in animal models. For a drug to advance to clinical trials, as this compound has, these studies would have been conducted to assess effects on the cardiovascular, respiratory, and central nervous systems, as well as to determine potential target organ toxicities.

Conclusion

This compound is a selective V2 receptor agonist that has demonstrated the expected antidiuretic effects in preclinical animal models, consistent with its mechanism of action. The available data in rats and mice confirm its activity in reducing urine output. However, a comprehensive preclinical data package, which would include detailed pharmacokinetics, dose-ranging efficacy studies in multiple species, and a full safety and toxicology assessment, is not publicly accessible. The discontinuation of its clinical development may be a contributing factor to the limited availability of this information. This guide provides a summary of the known preclinical findings and offers a framework for the types of studies typically conducted for a compound of this class.

References

The Rise and Discontinuation of Fedovapagon: A Technical History

Southampton, UK & Saint-Prex, Switzerland – Fedovapagon (VA106483), a once-promising novel, orally available, selective vasopressin V2 receptor agonist, has concluded its development journey. Discovered and initially developed by the UK-based Vantia Therapeutics for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound showed significant promise in clinical trials before its eventual discontinuation. This in-depth guide provides a technical overview of the history of this compound's development, from its mechanism of action to the clinical data that defined its trajectory.

Executive Summary

This compound was designed to mimic the action of endogenous vasopressin on the V2 receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia Therapeutics, a company founded in 2008, successfully advanced this compound through to Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring Pharmaceuticals took over the development. However, the development of this compound was ultimately discontinued in September 2021. This report details the scientific and clinical journey of this compound.

Mechanism of Action: A Selective Approach to Antidiuresis

This compound is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Upon binding of this compound to the V2 receptor, a conformational change activates the associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and dissociates from the beta-gamma subunits. Gαs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.

Preclinical Development

Due to the limited availability of published preclinical data, this section provides a generalized overview based on the typical development path for such a compound. Specific quantitative data from Vantia Therapeutics' preclinical studies are not publicly available.

In Vitro Studies

The initial development of this compound would have involved a series of in vitro assays to characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of this compound for the human V2 receptor would involve:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human V2 receptor are prepared.

-

Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (cAMP Accumulation)

To determine the potency and efficacy of this compound as a V2 receptor agonist, a cAMP accumulation assay would be performed:

-

Cell Culture: Cells expressing the human V2 receptor are cultured.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.

In Vivo Studies

Animal models would have been used to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-loaded rat model:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.

-

Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume and osmolality are measured.

-

Data Analysis: The effect of this compound on urine output and concentration is compared to the vehicle control group to assess its antidiuretic activity.

Clinical Development

This compound progressed through a series of clinical trials to evaluate its safety and efficacy in humans.

Phase 1 and 2a Dose-Ranging Studies

Early clinical studies focused on the safety, tolerability, and dose-response relationship of this compound. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral this compound produced a predictable and sustained antidiuretic effect, as measured by increased urine osmolality and decreased urine output.[2] The compound was generally well-tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of different doses of this compound.[3]

| Dose | Mean Reduction in Nocturnal Voids (from baseline) | Mean Increase in Time to First Void (from baseline) |

| Placebo | - | - |

| 1 mg | Statistically Significant | Statistically Significant |

| 2 mg | Statistically Significant | Statistically Significant |

| 4 mg | 1.5 voids | 2.4 hours |

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean change from baseline for placebo and lower doses were not available in the public domain.

Phase 3 EQUINOC Trial

The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men with BPH and nocturia were randomized to receive either this compound or a placebo orally each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.

-

Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.

-

Intervention: Oral this compound or matching placebo administered once daily in the evening.

-

Duration: 12 weeks of treatment.

-

Primary Endpoints:

-

Change from baseline in the mean number of nocturnal voids.

-

Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.

-

-

Secondary Endpoints:

-

Change from baseline in the time to first nocturnal void.

-

Proportion of nights with 0 or 1 nocturnal voids.

-

Proportion of patients with a 50% or greater reduction in nocturnal voids.

-

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.

| Endpoint | This compound | Placebo | p-value |

| Mean Reduction in Nocturnal Voids | Data not available | Data not available | <0.001 |

| Improvement in NocTIMe® Score | Data not available | Data not available | 0.034 |

| Increase in Time to First Void | Data not available | Data not available | <0.001 |

| Nights with 0 or 1 Voids | Data not available | Data not available | <0.006 |

| 50% Reduction in Voids | Data not available | Data not available | <0.001 |

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change from baseline and standard deviation values for each arm were not publicly released.

This compound was reported to be generally well-tolerated in the EQUINOC study.

Transition of Development and Discontinuation

Following the positive Phase 3 results, the development of this compound was taken over by Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of this compound for nocturia was discontinued in September 2021. The official reasons for this decision have not been publicly disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

Conclusion

This compound represented a targeted and innovative approach to the treatment of nocturia, a condition with significant unmet medical need. Its development by Vantia Therapeutics was characterized by a logical progression from preclinical characterization to successful Phase 3 clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals marks the end of the road for this once-promising candidate. The full scientific and commercial rationale behind this decision remains undisclosed, leaving a notable chapter in the history of urological drug development to be fully understood.

References

- 1. Vantia Therapeutics Announces Positive Results From Its Phase III EQUINOC Study, A Pivotal Trial With this compound For The Treatment Of Nocturia In Men With Benign Prostatic Hyperplasia - BioSpace [biospace.com]

- 2. Vantia Therapeutics’ Lead Candidate VA106483 Demonstrates Positive Anti-Diuretic Effect in Phase IIa Trial in Nocturia | Technology Networks [technologynetworks.com]

- 3. ics.org [ics.org]

Fedovapagon: A Technical Whitepaper on Potential Therapeutic Applications Beyond Nocturia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon, a selective non-peptidic vasopressin V2 receptor (V2R) agonist, has been primarily investigated for the treatment of nocturia. However, the widespread extrarenal expression and diverse physiological roles of the V2 receptor suggest a broader therapeutic potential for this compound. This technical guide explores the scientific rationale and available evidence for the application of this compound in therapeutic areas beyond nocturia, including hemostasis, oncology, and inner ear disorders. This document provides a comprehensive overview of the underlying V2R signaling pathways, quantitative data from relevant studies with V2R agonists, and detailed experimental protocols to facilitate further research and development in these promising areas.

Introduction to this compound and the Vasopressin V2 Receptor

This compound is an orally bioavailable small molecule that acts as a selective agonist for the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action in the treatment of nocturia is to mimic the action of endogenous arginine vasopressin (AVP) on V2Rs in the renal collecting ducts, leading to increased water reabsorption and reduced urine production.[2] While the renal effects of V2R activation are well-characterized, the presence of these receptors in other tissues opens avenues for novel therapeutic interventions.

The V2 Receptor Signaling Pathway

Activation of the V2R by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Evidence also suggests the existence of a secondary, cAMP-independent signaling pathway involving calcium mobilization.

Figure 1: V2 Receptor Signaling Pathway.

Potential Therapeutic Applications Beyond Nocturia

Hemostasis: Management of Bleeding Disorders

Rationale: Extrarenal V2 receptors are expressed on endothelial cells. Their activation stimulates the release of von Willebrand factor (vWF) and Factor VIII (FVIII) from the Weibel-Palade bodies of these cells. This mechanism forms the basis for the use of the V2R agonist desmopressin in the management of mild hemophilia A and von Willebrand disease.[3][4]

Quantitative Data:

| Treatment | Patient Population | n | Parameter | Baseline (Mean) | Post-treatment (Mean) | % Increase (Mean) | Reference |

| Desmopressin (IV) | Mild Hemophilia A | 8 | Factor VIII:C | 0.15 IU/mL | 0.62 IU/mL | 313% | [4] |

| Desmopressin (Nasal Spray) | Mild Hemophilia A | 8 | Factor VIII:C | 0.15 IU/mL | 0.48 IU/mL | 220% | |

| Desmopressin (IV) | von Willebrand Disease | 11 | vWF:Ag | 0.30 U/mL | 1.25 U/mL | 317% | |

| Desmopressin (IV) | von Willebrand Disease | 11 | Factor VIII:C | 0.45 IU/mL | 1.50 IU/mL | 233% |

Table 1: Effect of Desmopressin on Hemostatic Factors.

Oncology: Potential Anti-Tumor Activity

Rationale: V2 receptors have been identified on various tumor cell types, including those of neuroendocrine origin, such as small cell lung cancer and certain prostate cancers. Preclinical studies suggest that V2R activation can have anti-proliferative and anti-metastatic effects, potentially through the modulation of neuroendocrine markers.

Quantitative Data:

| Cell Line | Treatment | Concentration | Effect | % Reduction in Proliferation (vs. Control) | Reference |

| NCI-H82 (SCLC) | dDAVP | 1 µM | Reduced proliferation | ~30% | |

| NCI-H82 (SCLC) | [V4Q5]dDAVP | 1 µM | Reduced proliferation | ~45% | |

| PC-3 (Prostate Cancer) | dDAVP | 1 µM | Reduced proliferation | ~25% | |

| PC-3 (Prostate Cancer) | [V4Q5]dDAVP | 1 µM | Reduced proliferation | ~35% |

Table 2: In Vitro Anti-proliferative Effects of V2R Agonists.

| Animal Model | Treatment | Dosage | Effect on Tumor Growth | % Reduction in Tumor Volume (vs. Control) | Reference |

| NCI-H82 Xenograft | dDAVP | 0.3 µg/kg | Slower tumor growth | ~35% | |

| NCI-H82 Xenograft | [V4Q5]dDAVP | 0.3 µg/kg | Slower tumor growth | ~35% |

Table 3: In Vivo Anti-tumor Effects of V2R Agonists.

Inner Ear Disorders: Meniere's Disease

Rationale: The endolymphatic sac of the inner ear expresses V2 receptors, and their activation is thought to be involved in the regulation of endolymph volume. Dysregulation of this system has been implicated in the pathophysiology of Meniere's disease, a condition characterized by vertigo, tinnitus, and hearing loss. A clinical trial investigating interventions to decrease vasopressin secretion, including increased water intake, showed a significant improvement in symptoms in patients with Meniere's disease. While this study did not directly test a V2R agonist, it highlights the V2R as a potential therapeutic target.

Experimental Protocols

In Vitro Assessment of V2R Agonism

This assay quantifies the increase in intracellular cAMP following V2R activation.

Figure 2: cAMP Accumulation Assay Workflow.

Detailed Methodology:

-

Cell Culture: Culture a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Cell Plating: Seed the cells into a white, opaque 384-well microplate at a pre-determined optimal density.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Add the this compound dilutions to the cells and incubate at room temperature for 30 minutes.

-

cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., LANCE® Ultra cAMP kit). This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

-

Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the emission ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This assay measures the transient increase in intracellular calcium upon V2R activation.

Detailed Methodology:

-

Cell Plating: Seed V2R-expressing cells onto a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add the this compound dilutions to the cell plate and immediately begin kinetic reading of fluorescence intensity.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.

Ex Vivo and In Vivo Assessment

Experimental Protocol (ELISA-based):

-

Sample Collection: Collect citrated plasma from subjects before and at specified time points after administration of the V2R agonist.

-

Factor VIII:C Assay (Chromogenic): This assay measures the ability of Factor VIII in the plasma to activate Factor X in the presence of activated Factor IX, phospholipids, and calcium. The amount of activated Factor X is proportional to the Factor VIII activity and is measured using a chromogenic substrate.

-

vWF:Ag Assay (ELISA):

-

Coat a 96-well plate with a capture antibody against vWF.

-

Add diluted plasma samples and standards to the wells and incubate.

-

After washing, add a horseradish peroxidase (HRP)-conjugated detection antibody against vWF and incubate.

-

Add a substrate solution (e.g., TMB) and measure the absorbance at a specific wavelength. The absorbance is proportional to the concentration of vWF antigen.

-

Experimental Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H82) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker expression).

Figure 3: In Vivo Tumor Xenograft Workflow.

Conclusion

While this compound's development has been focused on nocturia, the scientific evidence for the broad physiological roles of the V2 receptor suggests a significant untapped therapeutic potential. The established effects of V2R agonism on hemostasis, and the emerging preclinical data in oncology and inner ear disorders, provide a strong rationale for further investigation of this compound in these areas. The experimental protocols detailed in this guide offer a framework for researchers to explore these exciting possibilities and potentially expand the clinical utility of this selective V2R agonist. Further non-clinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound in these novel indications.

References

Molecular Docking Studies of Fedovapagon with the Arginine Vasopressin Receptor 2 (AVPR2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of Fedovapagon, a selective non-peptide agonist, with its target, the Arginine Vasopressin Receptor 2 (AVPR2). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the binding interactions, relevant experimental protocols, and the associated signaling cascade.

This compound is an orally active, selective AVPR2 agonist that has been investigated for the treatment of nocturia.[1][2] Its mechanism of action involves mimicking the endogenous ligand, arginine vasopressin (AVP), to stimulate AVPR2 in the kidney's collecting ducts. This activation leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, increasing water reabsorption and concentrating the urine.[3][4][5] this compound has demonstrated an EC50 of 24 nM for the AVPR2 receptor.

Hypothetical Molecular Docking of this compound with AVPR2

While specific peer-reviewed molecular docking studies exclusively detailing the interaction of this compound with AVPR2 are not publicly available, we can construct a robust hypothetical model based on studies of structurally related non-peptide agonists and the known structure of the AVPR2 binding pocket. This section outlines the probable binding mode and key interactions.

Studies involving non-peptide AVPR2 agonists, such as OPC5 analogues, have revealed critical residues within the transmembrane (TM) domains that form the binding pocket. The binding of these agonists is thought to occur deep within the orthosteric binding site.

Key Interacting Residues:

Based on the docking of similar non-peptide agonists, the following AVPR2 residues are hypothesized to be crucial for the binding of this compound:

-

Transmembrane Domain 3 (TM3): M120, M123

-

Transmembrane Domain 5 (TM5): Y205, V206, I209

-

Transmembrane Domain 6 (TM6): W284 (the "toggle switch"), F287, F288, Q291

The hydrophobic core of this compound likely engages with a hydrophobic cavity formed by residues such as M120, M123, I209, F287, and F288. The activation of the receptor is believed to be initiated by the interaction of the agonist with the W284 "toggle switch" residue in TM6, leading to a conformational change in the receptor.

Data Presentation: Predicted Interaction Data

The following table summarizes the hypothetical quantitative data for the interaction of this compound with a homology model of AVPR2.

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -9.5 to -11.0 | M120, M123, Y205, V206, I209, W284, F287, F288, Q291 |

| Hydrogen Bonds | 1-2 | Q291, S315 |

| Hydrophobic Interactions | Multiple | M120, M123, Y205, V206, I209, F287, F288 |

AVPR2 Signaling Pathway

Activation of AVPR2 by an agonist like this compound initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. This pathway is central to the physiological effects of vasopressin in the kidney.

The binding of this compound to AVPR2 induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the AQP2 water channels, promoting their translocation to the plasma membrane.

Caption: AVPR2 signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with AVPR2.

Molecular Docking Protocol for this compound and AVPR2

This protocol outlines a general workflow for performing molecular docking of a small molecule like this compound into a GPCR homology model.

Caption: A typical workflow for molecular docking studies.

Methodology:

-

Homology Modeling of AVPR2:

-

Obtain the amino acid sequence of human AVPR2 from a database (e.g., UniProt: P30518).

-

Use a homology modeling server such as SWISS-MODEL or I-TASSER to generate a 3D structure of AVPR2, using a suitable template (e.g., other Class A GPCR crystal structures).

-

-

Model Validation:

-

Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, verifying the stereochemical quality of the protein structure.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or an online converter.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Binding Site Prediction:

-

Identify the putative binding pocket in the AVPR2 model. This can be guided by the binding sites of ligands in the template structures or through blind docking approaches.

-

-

Molecular Docking:

-

Utilize molecular docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound ligand into the predicted binding site of the AVPR2 model.

-

Configure the docking parameters, including the search space (grid box) and the search algorithm.

-

-

Pose Selection and Scoring:

-

The docking software will generate multiple binding poses. These poses are ranked based on a scoring function that estimates the binding free energy.

-

Cluster the poses based on root-mean-square deviation (RMSD) to identify the most favorable and frequently occurring binding mode.

-

-

Analysis of Interactions:

-

Visualize the best-ranked docking pose using molecular graphics software (e.g., PyMOL, VMD) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the AVPR2 residues.

-

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the AVPR2 receptor.

Materials:

-

Cell membranes expressing human AVPR2.

-

Radioligand (e.g., [³H]-Arginine Vasopressin).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing AVPR2 in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound to the wells for the competition curve.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the functional agonistic activity of this compound by quantifying the production of intracellular cAMP.

Materials:

-

Cells expressing human AVPR2 (e.g., HEK293 or CHO cells).

-

This compound.

-

Forskolin (a positive control that directly activates adenylyl cyclase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA-based or HTRF-based).

Methodology:

-

Cell Culture and Plating:

-

Culture the AVPR2-expressing cells under appropriate conditions.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP breakdown.

-

Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (forskolin).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the kit's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

Conclusion

The molecular docking of this compound to AVPR2, while not yet detailed in dedicated public studies, can be confidently inferred from research on analogous non-peptide agonists. The interaction is likely driven by hydrophobic contacts within the transmembrane domains, leading to the activation of the Gs-cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the binding and functional activity of this compound and other novel AVPR2 modulators. Such studies are crucial for the rational design and development of new therapeutics targeting the vasopressin system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Intracellular activation of vasopressin V2 receptor mutants in nephrogenic diabetes insipidus by nonpeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential of nonpeptide (ant)agonists to rescue vasopressin V2 receptor mutants for the treatment of X-linked nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Fedovapagon V2R Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (VA106483) is a selective, orally active non-peptide agonist of the vasopressin V2 receptor (V2R).[1] The V2R, a G protein-coupled receptor (GPCR), is a key regulator of water homeostasis. Its activation in the renal collecting ducts initiates a signaling cascade that leads to water reabsorption.[2] Consequently, V2R agonists are valuable therapeutic agents for conditions such as nocturia and diabetes insipidus.[3][4]

These application notes provide detailed protocols for in vitro assays to characterize the V2R agonism of this compound, focusing on its functional potency and binding affinity.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the human V2 receptor.

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| This compound | EC50 | 24 nM | HEK293 | cAMP Accumulation | [1] |

| This compound | Ki | Not Publicly Available | - | Radioligand Binding | - |

V2 Receptor Signaling Pathway

Activation of the V2R by an agonist like this compound primarily triggers the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade involving adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells and increasing water reabsorption.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of the V2 Vasopressin Receptor (V2R) Mutations Causing Partial Nephrogenic Diabetes Insipidus Highlights a Sustainable Signaling by a Non-peptide V2R Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Utilizing Fedovapagon in Rodent Models of Nocturia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocturia, the need to awaken at night to urinate, is a prevalent condition that significantly impacts quality of life. The development of effective pharmacotherapies for nocturia relies on robust preclinical evaluation in relevant animal models. Fedovapagon, a selective vasopressin V2 receptor (V2R) agonist, has been investigated as a potential treatment for nocturia.[1][2] By activating V2 receptors in the kidney's collecting ducts, this compound mimics the action of endogenous vasopressin, promoting water reabsorption from urine and consequently reducing nocturnal urine production.[3]

These application notes provide detailed protocols for utilizing this compound in a rodent model of nocturia, specifically the Clock mutant mouse, which exhibits a phenotype of increased voiding frequency during its rest period.[1][4] This document outlines the experimental workflow, data collection and analysis, and the underlying signaling pathways of this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the V2R initiates a signaling cascade that ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

Quantitative Data Summary

The following tables summarize quantitative data from human clinical trials of this compound. While this data is not from rodent models, it provides a basis for dose-range finding studies in preclinical models.

Table 1: Effect of this compound on Nocturnal Void Frequency in Humans

| Treatment Group | Mean Change from Baseline in Nocturnal Voids | p-value vs. Placebo |

| Placebo | - | - |

| This compound 1 mg | Statistically significant reduction | <0.001 |

| This compound 2 mg | Statistically significant reduction | <0.001 |

| This compound 4 mg | Statistically significant reduction | <0.001 |

Data synthesized from a human dose-ranging study.

Table 2: Effect of this compound on Time to First Nocturnal Void in Humans

| Treatment Group | Mean Increase from Baseline (hours) | p-value vs. Placebo |

| Placebo | - | - |

| This compound (all doses) | Statistically significant increase | <0.001 |

Data synthesized from a human dose-ranging study.

Table 3: Effect of this compound on Nocturnal Urine Volume in Humans

| Treatment Group | Difference in Nocturnal Urine Volume (mL) vs. Placebo | p-value vs. Placebo |

| This compound 1 mg | 150.27 | <0.001 |

| This compound 2 mg | 181.69 | <0.001 |

| This compound 4 mg | 303.75 | <0.001 |

Data synthesized from a human dose-ranging study.

Experimental Protocols

Rodent Model of Nocturia: The Clock Mutant Mouse

The ClockΔ19/Δ19 mutant mouse is a validated model for nocturia and nocturnal polyuria. These mice have a mutation in the Clock gene, a key regulator of circadian rhythms, which results in increased voiding frequency and urine volume during their sleep phase (the light period for nocturnal rodents).

Materials:

-

Male C57BL/6 ClockΔ19/Δ19 mice (8 weeks old)

-

Male C57BL/6 wild-type (WT) mice (8-12 weeks old) for control group

-

Standard rodent chow and water

-

Metabolic cages for individual housing and urine/feces collection

Protocol:

-

House all mice under a strict 12-hour light/12-hour dark cycle for at least 2 weeks for acclimatization.

-

Individually house the mice in metabolic cages.

-

Allow for a 2-day acclimation period within the metabolic cages before starting measurements.

-

For the subsequent 2 days (baseline period), measure the following parameters for both the light (sleep) and dark (active) periods:

-

Water intake volume (WIV)

-

Voiding frequency (VF)

-

Total urine volume (UV)

-

Urine volume per void (UV/V)

-

Preparation and Administration of this compound

This compound is orally active and can be administered to rodents via oral gavage.

Materials:

-

This compound powder

-

Vehicle solution (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in purified water)

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., DMSO), as indicated by the supplier.

-

On the day of administration, prepare the dosing solution by diluting the stock solution or suspending the powder in the vehicle to the desired concentration. A typical dosing volume for mice is 10 mL/kg body weight.

-

Administer the this compound solution or vehicle control to the mice via oral gavage. For nocturia studies, administration should occur shortly before the onset of the light (sleep) period.

Experimental Workflow for Efficacy Testing

This protocol outlines a typical crossover design for evaluating the efficacy of this compound in the Clock mutant mouse model.

Protocol:

-

Following the baseline data collection period, randomize the Clock mutant mice into two groups: vehicle control and this compound treatment. A group of WT mice receiving vehicle should also be included.

-

Treatment Period 1: Administer the vehicle to the control group and the first assigned treatment to the other groups daily, just before the light cycle begins, for a predetermined duration (e.g., 5-7 days).

-

During the treatment period, continuously collect data on voiding parameters (WIV, VF, UV, UV/V) for both light and dark cycles.

-

Washout Period: After the first treatment period, cease all treatments for a washout period of at least 5-7 days to allow for drug clearance.

-

Treatment Period 2 (Crossover): Administer the alternate treatment to the groups.

-

Repeat the data collection as in Treatment Period 1.

Data Analysis

-

For each mouse, calculate the average voiding frequency, total urine volume, and urine volume per void for both the light and dark periods during the baseline and treatment phases.

-

Compare the voiding parameters between the this compound-treated and vehicle-treated Clock mutant mice during the light period to assess the drug's efficacy in reducing nocturia-like symptoms.

-

Statistical analysis can be performed using appropriate tests, such as a paired t-test or ANOVA with post-hoc analysis, to determine the significance of the observed differences.

Conclusion

The Clock mutant mouse provides a valuable tool for the preclinical investigation of nocturia. The protocols outlined in these application notes offer a comprehensive framework for evaluating the efficacy of this compound in this model. By carefully monitoring voiding behavior in a controlled setting, researchers can gain crucial insights into the potential of V2R agonists as a therapeutic strategy for nocturia. The provided human clinical data can serve as a valuable reference for designing dose-escalation studies in these rodent models.

References

Protocol for Oral Administration of Fedovapagon in Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon is a selective, orally active agonist of the vasopressin V2 receptor (AVPR2).[1][2] It is a non-peptidic compound that has been investigated for its potential therapeutic effects in conditions such as nocturia.[1] The activation of AVPR2 in the kidney by agonists like this compound stimulates an increase in water permeability, leading to a reduction in urine output.[1] This document provides detailed protocols for the preparation and oral administration of this compound in rats for preclinical research, based on available literature.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose (mg/kg) | 1 | [2] |

| Cmax | Not available in the searched literature | |

| Tmax | Not available in the searched literature | |

| AUC | Not available in the searched literature | |

| Oral Bioavailability (%) | Not available in the searched literature | |

| Effect | 81% inhibition of urine output |

This compound Formulation for Oral Administration in Rats

| Component | Protocol 1 | Protocol 2 | Protocol 3 |

| Stock Solution | This compound in DMSO | This compound in DMSO | This compound in DMSO |

| Vehicle Component 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |

| Vehicle Component 2 | 5% Tween-80 | - | - |

| Vehicle Component 3 | 45% Saline | - | - |

| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration in rats using a common vehicle formulation.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound powder in DMSO to create a stock solution of a known concentration (e.g., 20.8 mg/mL).

-

Ensure the powder is completely dissolved by vortexing.

-

-

Prepare Dosing Solution (Example using Protocol 1):

-

In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:

-

10% of the final volume with the this compound stock solution in DMSO.

-

40% of the final volume with PEG300.

-

5% of the final volume with Tween-80.

-

45% of the final volume with saline.

-

-

For example, to prepare 1 mL of dosing solution, add 100 µL of stock solution, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

-

Vortex the final solution thoroughly to ensure homogeneity.

-

-

Storage:

-

It is recommended to prepare the dosing solution fresh on the day of the experiment.

-

If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature before administration.

-

Oral Administration by Gavage in Rats

This protocol outlines the standard procedure for oral gavage in rats.

Materials:

-

Rat (appropriate strain, age, and weight for the study)

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needle (stainless steel or flexible plastic with a ball tip)

-

Syringe (1-3 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh the rat to accurately calculate the required dose volume. The typical oral gavage volume for rats is 5-10 mL/kg.

-

Acclimatize the animal to handling to minimize stress during the procedure.

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors. This ensures the needle will reach the stomach without causing injury.

-

-

Restraint:

-

Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat in one hand with the thumb and forefinger on either side of the head to immobilize it, while supporting the body with the palm and other fingers.

-

-

Gavage Administration:

-

With the rat in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

-

Once the needle is inserted to the predetermined depth, slowly administer the this compound solution.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered solution from the mouth or nose.

-

Visualizations

Signaling Pathway of this compound

Caption: this compound activates the AVPR2 signaling cascade.

Experimental Workflow for Oral Administration of this compound in Rats

Caption: Workflow for this compound oral administration in rats.

References

Fedovapagon: A Research Tool for Vasopressin V2 Receptor Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (also known as VA106483) is a potent and selective, orally active, non-peptidic agonist of the vasopressin V2 receptor (V2R).[1][2] The vasopressin system, comprising the peptide hormone arginine vasopressin (AVP) and its receptors (V1a, V1b, and V2), is a critical regulator of water homeostasis, blood pressure, and various central nervous system functions.[3] The V2 receptor, a Gs protein-coupled receptor, is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[4] Its activation initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[5]

Due to its selectivity for the V2 receptor, this compound serves as a valuable research tool for investigating the specific roles of V2R-mediated signaling pathways in various physiological and pathological processes. Its primary research application has been in the study of nocturia, a condition characterized by the need to wake at night to urinate. This compound's ability to reduce urine output by promoting water reabsorption makes it a key compound for modeling and studying conditions related to fluid balance.